

GNE-220 Hydrochloride: A Technical Guide to a Potent MAP4K4 Inhibitor

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Compound of Interest		
Compound Name:	GNE 220 hydrochloride	
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This in-depth technical guide provides a comprehensive overview of GNE-220 hydrochloride, a potent and selective inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4). This document details its chemical properties, mechanism of action, relevant signaling pathways, and key experimental protocols for its use in research settings.

Core Compound Data

GNE-220 hydrochloride is a small molecule inhibitor primarily utilized in research to investigate cellular signaling pathways, particularly those involved in angiogenesis and cell motility.

Property	Value	Citation(s)
CAS Number	2448286-21-1	[1][2]
Molecular Weight	474.99 g/mol	[1][2][3]
Molecular Formula	C25H27CIN8	[1][2][3]
Appearance	Solid Powder	[1]
Solubility	DMSO: 5.4 mg/mL (11.37 mM) H ₂ O: 5 mg/mL (10.53 mM)	[1][2]



Mechanism of Action and Target Selectivity

GNE-220 is a potent and selective inhibitor of MAP4K4 with an IC₅₀ of 7 nM.[1][2][4] It functions by competitively binding to the ATP-binding site of the MAP4K4 kinase domain, thereby inhibiting its catalytic activity and downstream signaling. While highly selective for MAP4K4, GNE-220 has been shown to inhibit other kinases at higher concentrations.

Target Kinase	IC50	Citation(s)
MAP4K4	7 nM	[1][2][4]
MINK (MAP4K6)	9 nM	[1][2]
DMPK	476 nM	[1][2]
KHS1 (MAP4K5)	1.1 μΜ	[1][2]

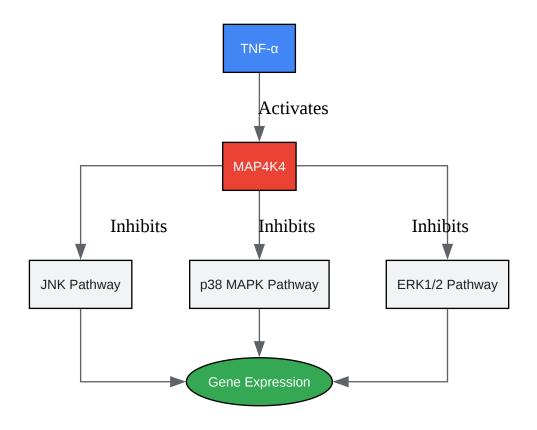
Signaling Pathways

MAP4K4 is a key regulator in various signaling cascades that influence cell proliferation, inflammation, and cell migration.[5][6] GNE-220, by inhibiting MAP4K4, modulates these pathways.

MAP4K4-Mediated JNK/p38/ERK Signaling

MAP4K4 can be activated by stimuli such as Tumor Necrosis Factor- α (TNF- α).[5][6] Once activated, MAP4K4 can phosphorylate and activate downstream MAP3Ks, leading to the activation of the JNK, p38, and ERK1/2 MAPK pathways.[5][6] These pathways are crucial in regulating gene expression related to inflammation and cell survival.





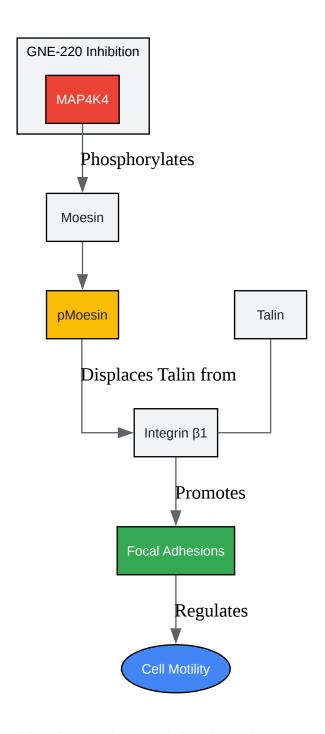
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Caption: GNE-220 inhibits MAP4K4, blocking downstream MAPK signaling pathways.

Regulation of Endothelial Cell Motility

GNE-220 has been demonstrated to alter the morphology of human umbilical vein endothelial cells (HUVEC) by impacting focal adhesions and cell membrane retraction.[1][2] MAP4K4 phosphorylates moesin, a member of the ERM (ezrin, radixin, moesin) protein family. This phosphorylation leads to the displacement of talin from the intracellular domain of integrin β 1. [5] GNE-220 inhibits this process, resulting in a reduction of phosphorylated ERM (pERM) positive retraction fibers and an increase in active integrin β 1 positive long focal adhesions.[1] [2][5] This ultimately affects endothelial cell motility.





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Caption: GNE-220's effect on the MAP4K4-moesin-integrin axis in cell motility.

Experimental Protocols

The following are detailed methodologies for key experiments involving GNE-220.



HUVEC Sprouting Assay

This assay is used to evaluate the effect of GNE-220 on angiogenesis in vitro.

Experimental Workflow:



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Caption: Workflow for the HUVEC sprouting assay with GNE-220 treatment.

Methodology:

- Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) in complete EGM-2 medium.[7]
- Spheroid Formation:
 - Harvest confluent HUVECs using trypsin-EDTA.
 - Resuspend cells in EGM-2 medium containing 20% methylcellulose to a concentration of approximately 2.5 x 10⁴ cells/mL.
 - \circ Pipette 20 μ L drops of the cell suspension onto the lid of a petri dish (hanging drop method).
 - Invert the lid over a dish containing PBS to maintain humidity and incubate for 24 hours to allow spheroid formation.[8]
- Embedding in Matrix:
 - Prepare a fibrinogen solution (e.g., 2.5 mg/mL in EGM-2).
 - Gently harvest the spheroids and resuspend them in the fibrinogen solution.



Add thrombin (e.g., 1 U/mL) to the spheroid-fibrinogen suspension and quickly plate into a
96-well plate. The fibrinogen will polymerize into a fibrin gel, embedding the spheroids.

Treatment:

- After the gel has set, add EGM-2 medium containing various concentrations of GNE-220 hydrochloride (e.g., 0.1, 1, 10, 100, 1000, and 10000 nM) to the wells.[1] A vehicle control (e.g., DMSO) should also be included.
- Incubation: Incubate the plate for 24-48 hours to allow for sprout formation.
- Imaging and Analysis:
 - Image the spheroids using a microscope.
 - Quantify the angiogenic response by measuring the number and length of sprouts originating from each spheroid.

Immunofluorescence Staining for Focal Adhesions

This protocol allows for the visualization of GNE-220's effect on focal adhesions.

Methodology:

- Cell Culture and Treatment:
 - Seed HUVECs on fibronectin-coated coverslips in a 24-well plate.
 - Allow cells to adhere and spread overnight.
 - Treat the cells with desired concentrations of GNE-220 hydrochloride or vehicle control for a specified time (e.g., 24 hours).
- Fixation and Permeabilization:
 - Wash the cells with PBS.
 - Fix the cells with 4% paraformaldehyde in PBS for 10 minutes.



- Wash with PBS.
- Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
- Blocking and Staining:
 - Wash with PBS.
 - Block non-specific binding with 1% BSA in PBS for 30 minutes.
 - Incubate with a primary antibody against a focal adhesion protein (e.g., anti-paxillin or antivinculin) diluted in blocking buffer for 1 hour at room temperature.
 - Wash with PBS.
 - Incubate with a fluorescently-labeled secondary antibody and a fluorescent phalloidin conjugate (to stain F-actin) in blocking buffer for 1 hour at room temperature, protected from light.
- · Mounting and Imaging:
 - Wash with PBS.
 - Mount the coverslips onto microscope slides using a mounting medium containing DAPI (to stain nuclei).
 - Image the cells using a fluorescence or confocal microscope. Analyze changes in focal adhesion size, number, and distribution.

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